molecular formula C15H17N5O2 B2560911 4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol CAS No. 2380176-94-1

4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol

Cat. No.: B2560911
CAS No.: 2380176-94-1
M. Wt: 299.334
InChI Key: LYYQNHZWZGYHGR-UHFFFAOYSA-N
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Description

4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol typically involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol and methanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the core structure .

Scientific Research Applications

4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)methyl]-4,5,6,7-tetrahydro-1-benzofuran-4-ol involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells .

Properties

IUPAC Name

4-[[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-6,7-dihydro-5H-1-benzofuran-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-20-14-10(7-19-20)13(17-9-18-14)16-8-15(21)5-2-3-12-11(15)4-6-22-12/h4,6-7,9,21H,2-3,5,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYQNHZWZGYHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC3(CCCC4=C3C=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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